molecular formula C15H10Cl2N2O B2391653 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one CAS No. 64124-04-5

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one

Cat. No. B2391653
CAS RN: 64124-04-5
M. Wt: 305.16
InChI Key: LSRUOHOVDCISNX-UHFFFAOYSA-N
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Description

The compound would be described in terms of its molecular structure, including the types and arrangement of atoms.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

Synthesis and Characterization

  • Complex Formation and Structural Analysis : Pyrazole derivatives, including those structurally similar to 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one, are used in synthesizing metal complexes with unique bonding interactions and architectures. Such derivatives have been pivotal in developing mono- and polymetallic derivatives, providing insights into supramolecular assembly and hydrogen bonding interactions in these complexes (Claramunt et al., 2003).

  • Novel Material Synthesis : Pyrazole-based compounds play a critical role in creating new materials with potential opto-electronic applications. These materials have been characterized for their physical and optical properties, indicating their suitability for various technological applications (Ramkumar & Kannan, 2015).

Catalysis

  • Role in Organic Synthesis : The compounds structurally similar to 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one have been utilized as catalysts in organic synthesis processes. They have been notably used in the efficient and eco-friendly synthesis of bis(pyrazolyl)methanes, highlighting their role in green chemistry (Eskandari et al., 2015).

Spectroscopy and Analysis

  • Application in Spectrophotometric Methods : Pyrazole derivatives are used in spectrophotometric methods for determining metal ions in various samples. Their complexation properties enable the sensitive and accurate detection of metal ions, illustrating their utility in analytical chemistry (Abbasi-Tarighat et al., 2013).

Biomedical Applications

  • Potential in Anticancer Research : Derivatives of pyrazole have shown potential as anticancer agents. The synthesized compounds demonstrate significant activity against cancer cell lines, indicating their promise in developing new therapeutic agents (Hafez et al., 2016).

  • Antioxidant Activity : Pyrazole derivatives exhibit notable antioxidant activity. Their radical scavenging abilities, especially those with certain functional groups, highlight their potential in addressing oxidative stress-related disorders (Ummadi et al., 2017).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential for causing allergic reactions, and environmental impact.


Future Directions

This would involve identifying areas for further research, such as potential applications of the compound and ways to improve its synthesis or modify its structure to enhance its properties or reduce its side effects.


properties

IUPAC Name

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)20)13-6-2-5-12(17)8-13/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRUOHOVDCISNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one

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